1S/C14H15NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3
. The Canonical SMILES structure is COC1=CC=C(C=C1)NCC2=CC=CC=C2
.
N-Benzyl-4-methoxyaniline can be synthesized through various methods, typically involving the reaction of benzylamine with p-methoxyaniline. The following are notable methods of synthesis:
The molecular structure of N-benzyl-4-methoxyaniline is characterized by:
The compound's structure can be represented using SMILES notation: COC1=CC=C(NCC2=CC=CC=C2)C=C1
, indicating its complex aromatic nature .
N-Benzyl-4-methoxyaniline participates in various chemical reactions, notably:
The mechanism of action for N-benzyl-4-methoxyaniline largely revolves around its role as a precursor in synthesizing biologically active compounds. Its ability to act as an intermediate allows it to participate in various biochemical pathways:
N-Benzyl-4-methoxyaniline exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | 48°C to 50°C |
Boiling Point | 138°C to 140°C (0.1 mmHg) |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
Appearance | White crystalline solid |
Purity | ≥98% by GC analysis |
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
N-Benzyl-4-methoxyaniline finds utility across several scientific domains:
CAS No.: 495-60-3
CAS No.: 33776-88-4
CAS No.: 16039-52-4
CAS No.: 125516-10-1
CAS No.: 59766-31-3
CAS No.: